[4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol
CAS No.:
Cat. No.: VC18629054
Molecular Formula: C10H18O2
Molecular Weight: 173.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18O2 |
|---|---|
| Molecular Weight | 173.27 g/mol |
| IUPAC Name | [4-(trideuteriomethoxymethyl)-1-bicyclo[2.2.1]heptanyl]methanol |
| Standard InChI | InChI=1S/C10H18O2/c1-12-8-10-4-2-9(6-10,7-11)3-5-10/h11H,2-8H2,1H3/i1D3 |
| Standard InChI Key | BBJWPQAKAMJJQR-FIBGUPNXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OCC12CCC(C1)(CC2)CO |
| Canonical SMILES | COCC12CCC(C1)(CC2)CO |
Introduction
Synthesis Methods
While specific synthesis methods for [4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol are not detailed in the literature, general approaches to synthesizing similar compounds involve the use of deuterated reagents. For example, one might start with norbornan-1-ol and introduce the trideuteriomethoxymethyl group through a reaction involving CDOCHCl or a similar deuterated alkylating agent.
Applications and Potential Uses
Compounds with deuterium labeling are often used in scientific research for tracing metabolic pathways, studying reaction mechanisms, and enhancing the sensitivity of spectroscopic analyses like NMR. [4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol could potentially be used in such studies, particularly where the norbornane structure is relevant.
Research Findings and Data
Due to the limited availability of specific research findings on [4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol, the following table summarizes general data that might be relevant for similar compounds:
| Compound Feature | General Data for Similar Compounds |
|---|---|
| NMR Spectroscopy | Useful for structural confirmation and isotopic analysis. |
| IR Spectroscopy | Helps identify functional groups present in the molecule. |
| Mass Spectrometry | Essential for confirming molecular weight and isotopic composition. |
| Elemental Analysis | Provides information on the elemental composition of the compound. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume